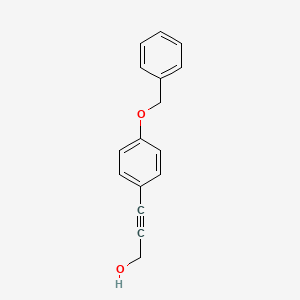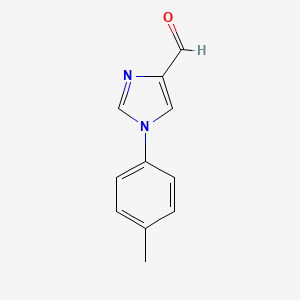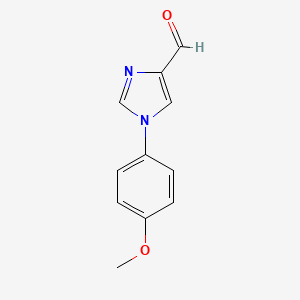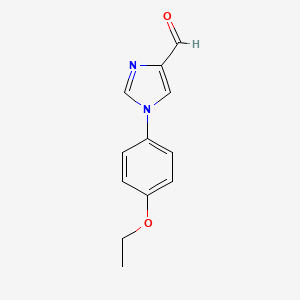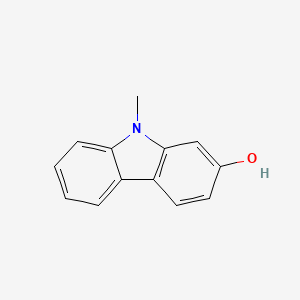
9-Methyl-9h-carbazol-2-ol
Vue d'ensemble
Description
9-Methyl-9h-carbazol-2-ol is a derivative of 9H-carbazole . Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . They are known for their versatile pharmacological applications .
Synthesis Analysis
The synthesis of 9H-carbazole derivatives has been studied extensively. For instance, 24 isolates of biphenyl-utilizing bacteria have been investigated for their ability to produce hydroxylated 9H-carbazole metabolites . Another study showed that a magnetically recoverable palladium nanocatalyst supported on a green biochar enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a C13H11N formula with a molecular weight of 181.2331 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 9H-carbazole and its derivatives have been explored in various studies. For example, 9H-carbazole was primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol, while carbazol-9-ol was formed as a minor product .Applications De Recherche Scientifique
Biotransformation and Derivatization
- Bacterial Biotransformation : 9-Methyl-9H-carbazol-2-ol has been studied for its biotransformation by bacteria. Ralstonia sp. strain SBUG 290, which expresses biphenyl 2,3-dioxygenase, was shown to transform 9-methyl-9H-carbazole into carbazol-9-yl-methanol as a primary oxidation product. This research highlights the potential of using bacteria for the derivatization of bioactive carbazoles (Waldau et al., 2009).
Synthesis and Antimicrobial Activity
- Preparation of Heterocyclic Derivatives : Studies have explored using 9H-carbazole as a precursor for preparing new heterocyclic derivatives. These derivatives were evaluated for their antimicrobial properties, indicating the potential of 9H-carbazole derivatives in medicinal chemistry (Salih et al., 2016).
Photophysical Properties and Applications
- Thermoresponsive Copolymers : Research into the use of 9-(4-Vinylbenzyl)-9H-carbazole for polymerization with oligo(ethylene glycol) methacrylate has shown the creation of copolymers with tunable lower critical solution temperaturesand fluorescent properties. These materials could have applications in areas like bioengineering and material science (Lessard et al., 2012).
Chemical Sensors and Light Emitting Diodes
- Fluorescent Chemosensor Development : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) have been synthesized for fluorescence detection of acids and amines. This indicates potential applications in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
- Tunable Emission in Polymer LEDs : The synthesis of ligands like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole and their use in Ir(III) complexes demonstrate the ability to fine-tune emission spectra in polymer light-emitting diodes, suggesting applications in electronic and optical devices (Cho et al., 2010).
Medicinal Chemistry
- Cytotoxic and Antiproliferative Activities : Carbazole derivatives have been evaluated for their cytotoxic effects on ovarian cancer cells, indicating their potential as anticancer agents. Different derivatives have shown varying degrees of efficacy, suggesting the importance of molecular structure in therapeutic applications (Saturnino et al., 2015).
Propriétés
IUPAC Name |
9-methylcarbazol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEJJOJKMZDKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966171 | |
| Record name | 9-Methyl-9H-carbazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51846-67-4 | |
| Record name | 9H-Carbazol-2-ol, 9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-9H-carbazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)
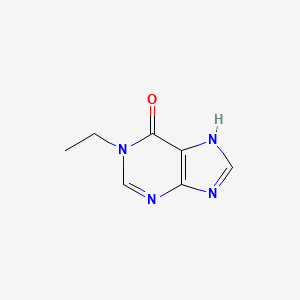
![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)

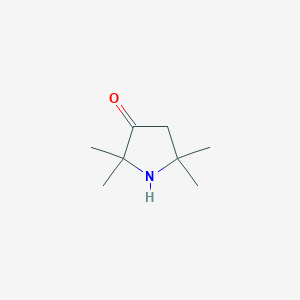
![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)
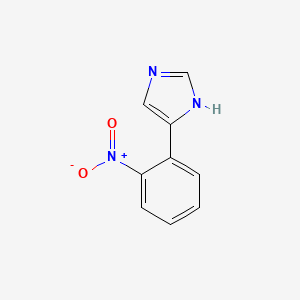
![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)
